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Introduction
Keliximab is a recombinant chimeric (Macaca irus/Homo sapiens) IgG1λ monoclonal antibody

that specifically targets the human CD4 antigen.[1][2] Developed by IDEC Pharmaceuticals and

GlaxoSmithKline, keliximab was investigated for the treatment of autoimmune diseases such

as rheumatoid arthritis (RA) and severe chronic asthma.[1][3] Although its clinical development

was discontinued, the preclinical and clinical data for keliximab provide valuable insights into

the therapeutic potential of non-depleting CD4-targeted therapies in autoimmune conditions.[3]

This document provides detailed application notes and protocols for the in vivo use of

keliximab in preclinical autoimmune disease models, drawing from published studies.

Mechanism of Action
Keliximab exerts its immunomodulatory effects by binding to domain 1 of the human CD4

protein, a surface glycoprotein predominantly expressed on T-helper lymphocytes.[1] CD4 acts

as a co-receptor for the T-cell receptor (TCR), facilitating the interaction with MHC Class II

molecules on antigen-presenting cells (APCs). This interaction is crucial for T-helper cell

activation and the subsequent orchestration of the immune response.

The proposed mechanisms of action for keliximab include:
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CD4 Receptor Down-Modulation: Keliximab binding induces the internalization and reduced

surface expression of the CD4 receptor on T-helper cells.[1]

Inhibition of T-Cell Proliferation: By interfering with CD4-mediated signaling, keliximab
potently inhibits T-cell responses in vitro.[1][4]

Non-Depleting Nature: Unlike some other anti-CD4 antibodies, keliximab is considered a

non-depleting antibody, meaning it modulates T-cell function without causing significant cell

lysis.

Signaling Pathway
The binding of keliximab to CD4 interferes with the initial stages of T-cell activation. The

following diagram illustrates the putative signaling pathway affected by keliximab.

Caption: Keliximab binds to CD4, inhibiting T-cell activation signaling.

Data from In Vivo and Clinical Studies
Quantitative data from preclinical studies in human CD4 transgenic (HuCD4/Tg) mice and

clinical trials in patients with severe asthma are summarized below. Due to its species

specificity, preclinical efficacy and safety studies of keliximab required the use of HuCD4/Tg

mice.[5]

Table 1: Effect of Keliximab on Circulating CD4+ T-Cells
in HuCD4/Tg Mice

Dose (mg/kg, IV)
Maximum
Reduction in CD4+
T-Cells (%)

Time to Maximum
Reduction

Reference

5 ~25% ~2 days [6]

25 ~50% ~4 days [6]

125 ~75% ~8 days [6]
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Table 2: Cellular Effects of a Single Infusion of Keliximab
in Patients with Severe Asthma

Parameter
Placebo
(n=6)

0.5 mg/kg
(n=6)

1.5 mg/kg
(n=5)

3.0 mg/kg
(n=5)

Reference

Change in

CD4+ Cell

Count

No significant

change

Significant

decrease

Significant

decrease

Significant

decrease
[4]

Change in

CD25+ on

CD4+ Cells

No significant

change

Significant

reduction

Significant

reduction

Significant

reduction
[4]

Change in

HLA-DR+ on

CD4+ Cells

No significant

change

Significant

reduction

Significant

reduction

Significant

reduction
[4]

Change in

CD45RO+ on

CD4+ Cells

No significant

change

Significant

reduction

Significant

reduction

Significant

reduction
[4]

Change in

CD45RA+ on

CD4+ Cells

No significant

change

Significant

reduction

Significant

reduction

Significant

reduction
[4]

In Vitro T-Cell

Proliferation
No change

Significant

reduction

Significant

reduction

Significant

reduction
[4]

Experimental Protocols
In Vivo Administration of Keliximab in a HuCD4/Tg
Mouse Model of Autoimmune Disease
This protocol provides a general framework for administering keliximab in a preclinical model,

such as collagen-induced arthritis (CIA) in HuCD4/Tg mice.

Materials:

Keliximab (sterile, endotoxin-low)
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Sterile, pyrogen-free phosphate-buffered saline (PBS)

Human CD4 transgenic (HuCD4/Tg) mice

Materials for disease induction (e.g., bovine type II collagen and Complete Freund's Adjuvant

for CIA)

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

Animal Model Induction: Induce the autoimmune disease model of choice in HuCD4/Tg mice

according to established protocols. For CIA, this typically involves a primary immunization

followed by a booster immunization.

Keliximab Preparation:

On the day of administration, dilute keliximab to the desired concentration in sterile PBS.

Recommended doses from preclinical safety studies range from 5 to 125 mg/kg.[6] The

optimal therapeutic dose will need to be determined empirically for the specific disease

model.

Prepare a vehicle control group using sterile PBS.

Administration:

Administer keliximab via intravenous (IV) or intraperitoneal (IP) injection.

The dosing schedule will depend on the study design (prophylactic vs. therapeutic). For a

therapeutic study, begin administration after the onset of clinical signs of disease.

A typical therapeutic regimen might involve once or twice weekly injections.

Monitoring and Endpoint Analysis:

Monitor animals regularly for clinical signs of disease (e.g., paw swelling and redness in

CIA).
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Collect blood samples at various time points to monitor CD4+ T-cell counts and other

immunological parameters by flow cytometry.

At the end of the study, collect tissues (e.g., joints, spleen, lymph nodes) for histological

analysis and cytokine profiling.

Induce Autoimmune Disease
in HuCD4/Tg Mice

Randomize into Treatment Groups
(Keliximab vs. Vehicle)

Administer Keliximab/Vehicle
(IV or IP)

Monitor Clinical Score
and Body Weight

repeatedly

Collect Blood Samples
(Time-Course Analysis)

periodically

Terminal Endpoint:
Tissue Collection

Flow Cytometry
(CD4+ T-Cells, etc.)

Histology
(e.g., Joint Damage)

Cytokine Analysis
(e.g., ELISA, Luminex)

Click to download full resolution via product page

Caption: Workflow for an in vivo study of keliximab in a mouse model.

Flow Cytometry Analysis of Peripheral Blood CD4+ T-
Cells

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1169729?utm_src=pdf-body-img
https://www.benchchem.com/product/b1169729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is for analyzing changes in CD4+ T-cell populations and activation markers from

whole blood collected from HuCD4/Tg mice.

Materials:

Fluorochrome-conjugated antibodies: anti-human CD4, anti-mouse CD45, anti-human CD25,

anti-human HLA-DR, etc.

RBC Lysis Buffer

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

Flow cytometer

Procedure:

Blood Collection: Collect 50-100 µL of whole blood from mice into tubes containing an

anticoagulant (e.g., EDTA).

Antibody Staining:

Add the antibody cocktail to the whole blood.

Incubate for 30 minutes at 4°C in the dark.

Red Blood Cell Lysis:

Add 1 mL of 1X RBC Lysis Buffer.

Incubate for 5-10 minutes at room temperature.

Wash:

Add 2 mL of FACS Buffer and centrifuge at 300-400 x g for 5 minutes.

Discard the supernatant.

Resuspension and Acquisition:
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Resuspend the cell pellet in 300-500 µL of FACS Buffer.

Acquire samples on a flow cytometer.

Gating Strategy:

Gate on singlets, then live cells.

Gate on CD45+ leukocytes.

Within the leukocyte gate, identify the human CD4+ T-cell population.

Analyze the expression of activation markers (CD25, HLA-DR) on the CD4+ T-cells.

In Vitro T-Cell Proliferation Assay
This assay can be used to confirm the inhibitory activity of keliximab on T-cell proliferation.

Materials:

Peripheral blood mononuclear cells (PBMCs) isolated from human donors or HuCD4/Tg

mice.

Keliximab and an isotype control antibody.

T-cell mitogen (e.g., phytohemagglutinin (PHA)) or specific antigen.

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine.

Complete RPMI-1640 medium.

96-well round-bottom plates.

Procedure:

Cell Preparation:

Isolate PBMCs using a density gradient (e.g., Ficoll-Paque).
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Label the cells with a proliferation dye like CFSE, if using a flow cytometry-based readout.

Assay Setup:

Plate 1-2 x 10⁵ PBMCs per well in a 96-well plate.

Add keliximab or an isotype control antibody at various concentrations. Incubate for 1-2

hours.

Add a T-cell stimulus (e.g., PHA at 1-5 µg/mL).

Incubation:

Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

Readout:

Flow Cytometry (CFSE): Harvest cells, stain for surface markers (e.g., CD4), and analyze

the dilution of CFSE dye by flow cytometry. Each peak of reduced fluorescence intensity

represents a cell division.

[³H]-Thymidine Incorporation: Add [³H]-thymidine for the final 18 hours of incubation.

Harvest the cells onto a filter mat and measure incorporated radioactivity using a

scintillation counter.

Conclusion
Keliximab represents a non-depleting anti-human CD4 monoclonal antibody with

demonstrated immunomodulatory activity in both preclinical and clinical settings. The protocols

and data presented here provide a foundation for researchers to design and execute in vivo

studies to further explore the therapeutic potential of CD4-targeted immunomodulation in

autoimmune diseases. The use of human CD4 transgenic mice is essential for evaluating the in

vivo effects of keliximab due to its species specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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